REACTION_CXSMILES
|
Cl[C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([C:2]2[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=2)[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
172.6 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
Initiator Sixty
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (500:10:1 CH2Cl2/MeOH/28% aqueous NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C(=C(C=CC1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |